N-(5-phenylpyridin-2-yl)acetamide

Overview

Description

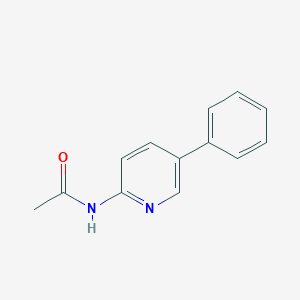

N-(5-phenylpyridin-2-yl)acetamide is an organic compound that belongs to the class of amides It features a phenyl group attached to a pyridine ring, which is further connected to an acetamide group

Mechanism of Action

Target of Action

N-(5-phenylpyridin-2-yl)acetamide, also known as N-ACETYL-2-AMINO-5-PHENYLPYRIDINE, primarily targets Src signaling and tubulin polymerization . Src is a family of non-receptor tyrosine kinases involved in cell growth, proliferation, migration, and survival . Tubulin polymerization is crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

This compound inhibits the polymerization of purified tubulin in vitro, leading to the arrest of the cell cycle at the G2/M phase . It also binds to the kinase catalytic domain of the Src protein, reducing the phosphorylation of Src . This dual mechanism of action disrupts both the structural integrity and signaling pathways within the cell .

Biochemical Pathways

The inhibition of tubulin polymerization disrupts the formation of microtubules, affecting various cellular processes, including cell division and intracellular transport . The reduction in Src phosphorylation impacts multiple signaling pathways involved in cell proliferation, survival, and migration .

Result of Action

The compound has been shown to efficiently suppress the proliferation of various cancer cell lines, including MDA-MB-231, H446, SKOV-3, HepG2, and HT29 . It has a particularly potent effect on small-cell lung cancer (SCLC) cells, with IC50 values as low as 5 nM . In a xenograft model of H446 small-cell lung cancer, the compound significantly reduced tumor volume without obvious toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenylpyridin-2-yl)acetamide typically involves the reaction of 5-phenyl-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Another method involves the direct acylation of 5-phenyl-2-pyridineamine with acetic anhydride. This reaction is also performed under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of N-(5-phenylpyridin-2-yl)ethylamine.

Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and heat.

Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

Oxidation: this compound oxide.

Reduction: N-(5-phenylpyridin-2-yl)ethylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(5-phenylpyridin-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(5-phenylpyridin-2-yl)acetamide can be compared with other similar compounds such as:

N-(pyridin-2-yl)acetamide: Lacks the phenyl group, resulting in different chemical properties and biological activities.

N-(5-phenylpyridin-2-yl)ethylamine: The reduced form of this compound, with different reactivity and applications.

This compound oxide: The oxidized form, which may have distinct biological activities.

The uniqueness of this compound lies in its specific structural features that confer unique reactivity and potential biological activities.

Biological Activity

N-(5-phenylpyridin-2-yl)acetamide is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by a phenyl group attached to a pyridine ring and an acetamide moiety, has been investigated for various pharmacological properties, particularly its anti-inflammatory and anti-cancer effects.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound's unique structure contributes to its diverse biological activities, which are primarily attributed to its interaction with specific cellular pathways.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : The compound inhibits the polymerization of tubulin in vitro, leading to cell cycle arrest at the G2/M phase. This disruption affects microtubule formation, crucial for cell division and intracellular transport.

- Targeting Src Signaling : It has been shown to interfere with Src signaling pathways, which are often implicated in cancer progression and metastasis.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity across various cancer cell lines. The following table summarizes its effects on different cancer types:

| Cancer Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MDA-MB-231 | 12.0 | Effective against breast cancer cells |

| H446 | 15.5 | Inhibitory effects on lung cancer cells |

| SKOV-3 | 10.9 | Potent against ovarian cancer |

| HepG2 | 8.5 | Significant liver cancer inhibition |

| HT29 | 14.0 | Colon cancer cell line affected |

These findings suggest that this compound could serve as a promising lead compound for developing new anti-cancer therapies.

Anti-inflammatory Activity

In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A notable study published in 2013 explored the synthesis and biological evaluation of derivatives related to this compound. The study found that specific modifications to the core structure significantly enhanced the anti-cancer potency while maintaining low toxicity levels . Another investigation into its pharmacological profile revealed that this compound could effectively inhibit tumor growth in vivo, further validating its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound derivatives indicated that modifications at the phenyl or pyridine moieties could lead to enhanced biological activity. For instance:

Properties

IUPAC Name |

N-(5-phenylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUKKQSINSXDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.